3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride
Overview
Description
3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride: is a chemical compound with the molecular formula C11H13Cl4NO and a molecular weight of 317.03902 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,4,5-trichlorophenoxy group and is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride typically involves the reaction of 2,4,5-trichlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is used as a building block in organic synthesis for the preparation of various complex molecules .
Biology: In biological research, this compound is used to study the interaction of piperidine derivatives with biological targets, including enzymes and receptors .
Medicine: .
Industry: In industrial applications, this compound is used in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of the research .
Comparison with Similar Compounds
- 3-(2,4-Dichlorophenoxy)piperidine hydrochloride
- 3-(2,5-Dichlorophenoxy)piperidine hydrochloride
- 3-(2,4,6-Trichlorophenoxy)piperidine hydrochloride
Uniqueness: 3-(2,4,5-Trichlorophenoxy)piperidine hydrochloride is unique due to the specific arrangement of chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity . This unique structure allows for distinct interactions with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
3-(2,4,5-trichlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO.ClH/c12-8-4-10(14)11(5-9(8)13)16-7-2-1-3-15-6-7;/h4-5,7,15H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVOENKOJXNLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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